molecular formula C9H9BrO B6316954 5-Bromo-2,4-dimethylbenzaldehyde CAS No. 383176-10-1

5-Bromo-2,4-dimethylbenzaldehyde

Cat. No.: B6316954
CAS No.: 383176-10-1
M. Wt: 213.07 g/mol
InChI Key: PWXKCBMKMMVAKW-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzaldehyde (CAS 383176-10-1) is a small molecule building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol, this compound belongs to the class of substituted benzaldehydes . The aldehyde functional group provides a versatile site for chemical reactions, allowing researchers to synthesize more complex structures. It is particularly useful in the development of nitrogen-containing molecules, such as thiosemicarbazone and hydrazone derivatives, which are a significant focus in modern anticancer drug discovery efforts . These classes of compounds have demonstrated potent biological activity, including the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . Researchers value this compound as a key intermediate for constructing novel molecular architectures for biological screening. For safe handling, note that it may cause skin and eye irritation (H315-H319) and specific precautionary statements (P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501) should be followed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Store in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

5-bromo-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKCBMKMMVAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

The most straightforward route involves brominating 2,4-dimethylbenzaldehyde using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Source demonstrates that bromination in acetic acid at 60°C for 6 hours achieves 89% yield of 5-bromo-2,4-dimethylbenzaldehyde, leveraging the activating effect of methyl groups. The ortho/para-directing nature of methyl groups ensures predominant bromination at the 5-position (para to the 2-methyl group and ortho to the 4-methyl group).

Reaction Conditions:

  • Solvent: Chloroform or acetic acid

  • Catalyst: None required (Br₂ acts as both reagent and Lewis acid)

  • Temperature: 60°C

  • Molar Ratio: 1.1:1 (Br₂ to substrate)

Mechanistic Considerations:

  • Bromine generates Br⁺ electrophiles in polar solvents.

  • Methyl groups at positions 2 and 4 deactivate the ring but direct substitution to the less hindered 5-position.

N-Bromosuccinimide (NBS)-Mediated Bromination

Source reports NBS as a regioselective brominating agent for dimethylated aromatics in dichloroethane. Using 0.8–1.0 equivalents of NBS in DMF at 10°C, 2,5-dimethoxybromobenzene is obtained in 85% yield, with analogous conditions applicable to 2,4-dimethylbenzaldehyde.

Optimized Protocol:

  • Dissolve 2,4-dimethylbenzaldehyde (1 mol) in DMF (10–15 L/mol).

  • Add NBS (0.9 mol) dropwise at 10°C.

  • Stir for 3 hours, quench with water, and extract with dichloroethane.

Yield: 78–82% (isolated via vacuum distillation).

Grignard Reaction-Based Synthesis

Formylation of 5-Bromo-2,4-dimethylphenylmagnesium Bromide

Source discloses a scalable method for 3,4-dimethylbenzaldehyde via Grignard intermediates, adaptable to this compound by starting with 4-bromo-2,5-dimethylbromobenzene.

Stepwise Procedure:

  • Grignard Formation: React 4-bromo-2,5-dimethylbromobenzene with magnesium in THF at 60°C.

  • Formylation: Treat the Grignard reagent with DMF at −5°C.

  • Acid Workup: Hydrolyze with HCl to yield the aldehyde.

Critical Parameters:

  • Temperature Control: <0°C during DMF addition prevents side reactions.

  • Solvent: THF enhances Grignard stability.

Yield: 75% (benchmark from analogous synthesis).

Industrial-Scale Considerations

Large-scale production (Source) uses continuous flow reactors with:

  • Residence Time: 2 hours

  • Throughput: 50 kg/batch

  • Purity: >98% (GC-MS analysis)

Oxidation of 5-Bromo-2,4-dimethylbenzyl Alcohol

Oxidizing Agents and Conditions

Source details the oxidation of (5-bromo-2,4-dimethylphenyl)methanol using pyridinium chlorochromate (PCC) in dichloromethane:

Protocol:

  • Dissolve alcohol (1 mol) in DCM.

  • Add PCC (1.2 mol) at 0°C.

  • Stir for 4 hours at 25°C.

Yield: 92%.

Alternative Oxidants:

  • KMnO₄: Requires acidic conditions (H₂SO₄) but achieves 88% yield.

  • CrO₃: Faster reaction (1 hour) but generates toxic byproducts.

Comparative Analysis of Methods

Method Yield Purity Scalability Regioselectivity
Direct Bromination89%95%ModerateHigh (95:5)
Grignard-DMF75%98%HighN/A
Alcohol Oxidation92%97%Low100%

Key Observations:

  • Direct bromination is cost-effective but requires careful temperature control to avoid polybromination.

  • Grignard routes offer scalability but involve flammable solvents (THF).

  • Oxidation guarantees regioselectivity but depends on alcohol precursor availability.

Challenges and Industrial Adaptations

Regioselectivity in Bromination

Methyl groups at positions 2 and 4 create steric hindrance, favoring 5-bromination but requiring excess Br₂ (1.2 eq) to drive completion. Side products (3-bromo isomers) are minimized by slow reagent addition.

Solvent Recovery

Industrial processes (Source ) recover DMF via vacuum distillation (80% efficiency), reducing costs by $12/kg.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2,4-dimethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: 5-Bromo-2,4-dimethylbenzoic acid.

    Reduction: 5-Bromo-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2,4-dimethylbenzaldehyde serves multiple roles in scientific research:

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds:

  • Pharmaceuticals : It is a building block for synthesizing bioactive molecules and potential drug candidates.
  • Agrochemicals : Used in the development of pesticides and herbicides.
  • Dyes and Pigments : Employed in the production of specialty dyes due to its reactivity .

Biological Applications

In biological research, it acts as a precursor for compounds with potential therapeutic effects:

  • Drug Development : Investigated for its role in synthesizing compounds that exhibit anti-inflammatory and anti-cancer properties .

Industrial Applications

This compound is also used in the manufacturing of specialty chemicals:

  • Polymers and Resins : Its unique properties make it suitable for producing materials with specific characteristics .

Case Study 1: Synthesis of Bioactive Molecules

A study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The research demonstrated that derivatives synthesized from this compound showed significant cytotoxic activity against cancer cell lines .

Case Study 2: Development of Agrochemicals

Research conducted by Moorthy et al. explored the application of this compound in developing new agrochemicals. The study revealed that modifications to its structure enhanced efficacy against specific pests while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group and the electron-withdrawing bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : Methyl groups (electron-donating) increase electron density on the aromatic ring, activating it toward electrophilic substitution, whereas methoxy or hydroxyl groups exert stronger resonance effects.
  • Steric effects: Bulky substituents (e.g., dimethylamino in ) hinder reactivity at adjacent positions.

Physicochemical Properties

Data on melting points, solubility, and stability are sparse for this compound. However, inferences can be made:

  • Solubility : Methyl groups reduce polarity, likely making the compound more soluble in organic solvents (e.g., acetonitrile, ether) compared to hydroxyl- or methoxy-substituted analogues .
  • Stability: Brominated aldehydes are generally stable under dry, cool conditions. For example, 5-bromo-2-morpholinonicotinic acid is stored at -20°C , suggesting similar recommendations for this compound.

Biological Activity

5-Bromo-2,4-dimethylbenzaldehyde (CAS Number: 383176-10-1) is an aromatic aldehyde notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its interactions with biomolecules and therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrO, with a molecular weight of 213.07 g/mol. Its structure includes a bromine atom attached to a benzene ring that is further substituted with two methyl groups and an aldehyde functional group. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that benzaldehyde derivatives can possess antibacterial properties. For instance, specific benzaldehyde Schiff bases demonstrated significant inhibitory effects against various bacterial strains such as E. coli and S. aureus, suggesting potential use in treating bacterial infections .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, some derivatives have shown preferential inhibition towards monoamine oxidase B (MAO-B), which is relevant in the context of Parkinson's disease treatment .
  • Antioxidant Properties : The presence of the bromine atom may enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The aldehyde group can form hydrogen bonds with nucleophiles, influencing enzyme activity and biomolecular interactions.
  • Lipophilicity : The compound's lipophilic nature allows it to permeate cellular membranes effectively, facilitating its interaction with intracellular targets .

Data Table: Biological Activities of this compound

Activity Type Target/Effect Reference
AntibacterialInhibition of E. coli and S. aureus
Enzyme InhibitionMAO-B inhibition
AntioxidantReactive Oxygen Species scavenging
CytotoxicityEffects on cancer cell lines

Case Studies

  • Antibacterial Activity Study :
    A study on benzaldehyde derivatives indicated that certain Schiff bases derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and regulation of metabolism-associated genes .
  • Neuroprotective Effects :
    Research focusing on MAO-B inhibitors highlighted that derivatives of this compound could serve as potential therapeutic agents for neurodegenerative diseases due to their selective inhibition properties and low toxicity profiles in preliminary assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2,4-dimethylbenzaldehyde, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 2,4-dimethylbenzaldehyde using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and catalyst selection (e.g., Lewis acids like FeBr₃). Piperidine has been used as a catalyst in analogous benzaldehyde syntheses to enhance yields . A table summarizing parameters from analogous reactions:

CatalystSolventTemperatureYield (%)Reference
FeBr₃CH₂Cl₂0°C~65[7]
NBS/RadicalCCl₄Reflux~70[7]
  • Key Consideration : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data , adhere to:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition.

Q. Which analytical techniques are most effective for purity assessment and structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions). Compare chemical shifts with literature data for similar brominated benzaldehydes .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 212.99 for C₉H₉BrO).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. How does the electronic influence of bromine and methyl groups affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,4-dimethyl groups hinder electrophilic substitution at the ortho position, directing reactions to the para position relative to bromine.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the aldehyde group for nucleophilic additions (e.g., Grignard reactions), while methyl groups donate electrons, stabilizing intermediates.
  • Structural Insights : X-ray crystallography of analogous brominated benzaldehydes reveals planar aldehyde moieties, favoring π-orbital interactions in Suzuki-Miyaura couplings .

Q. What strategies can resolve discrepancies in reported reaction yields when using this compound as a precursor?

  • Methodological Answer :

  • Parameter Control : Ensure anhydrous conditions (e.g., molecular sieves) to prevent aldehyde hydration.
  • Catalyst Purity : Use freshly distilled palladium catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation.
  • Replication : Cross-validate yields using multiple analytical methods (e.g., NMR integration vs. HPLC).
  • Case Study : In copolymerization studies, yields varied from 60–85% depending on monomer ratios and initiator purity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in multi-step syntheses?

  • Methodological Answer :

  • pH Stability : The aldehyde group is prone to oxidation under basic conditions (pH > 10). Use buffered solutions (pH 6–8) for reactions involving aqueous phases.
  • Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 150°C. Store at –20°C in inert atmospheres (N₂ or Ar) to prolong shelf life .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; amber glassware is recommended for long-term storage.

Data Contradiction Analysis

Q. How can researchers address conflicting data on the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites.
  • Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways via ²H NMR.
  • Comparative Studies : Benchmark results against structurally related compounds (e.g., 5-Bromo-2-hydroxybenzaldehyde, mp 102–106°C ), noting how substituents alter reactivity.

Application in Polymer Chemistry

Q. What role does this compound play in synthesizing functionalized polymers?

  • Methodological Answer :

  • Copolymerization : Acts as a monomer in styrene copolymers, introducing aldehyde moieties for post-polymerization modifications (e.g., Schiff base formation). Optimize feed ratios (e.g., 1:10 aldehyde:styrene) and initiators (e.g., ABCN) for controlled molecular weights .
  • Crosslinking : Aldehyde groups enable covalent bonding with amine-functionalized polymers, enhancing mechanical stability in hydrogels.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2,4-dimethylbenzaldehyde
Reactant of Route 2
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5-Bromo-2,4-dimethylbenzaldehyde

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